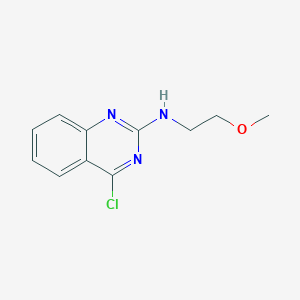
4-氯-N-(2-甲氧基乙基)喹唑啉-2-胺
描述
4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine is a chemical compound belonging to the quinazoline class, which are heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceuticals and research.
科学研究应用
4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological effects .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple cellular targets . These can include pathways related to cell growth, apoptosis, inflammation, and more .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine typically involves the following steps:
Formation of Quinazolin-2-amine: This can be achieved by reacting anthranilic acid with formamide under high temperature and pressure.
Chlorination: The quinazolin-2-amine is then chlorinated to introduce the chlorine atom at the 4-position.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Formation of quinazolin-2-one derivatives
Reduction: Formation of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine derivatives
Substitution: Formation of various substituted quinazolines
相似化合物的比较
4-Chloro-N-(2-methoxyethyl)quinazolin-2-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other quinazolines, such as 4-methylquinazolin-2-amine and 4-nitroquinazolin-2-amine.
Uniqueness: The presence of the methoxyethyl group at the nitrogen atom distinguishes it from other quinazolines, potentially leading to different biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMVOFUFMQSOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















